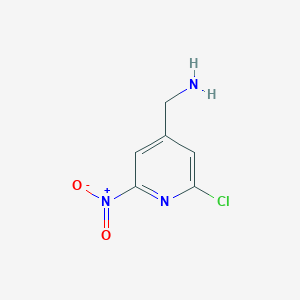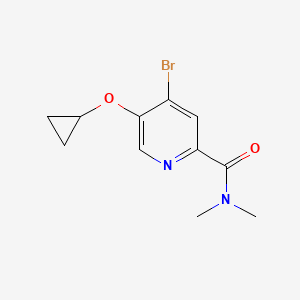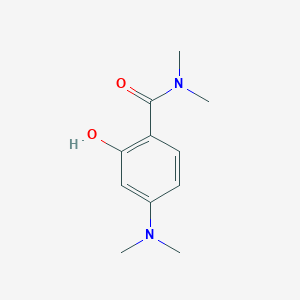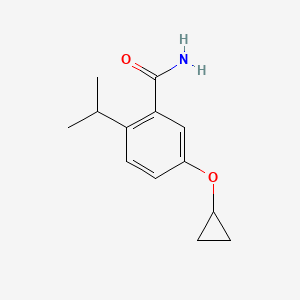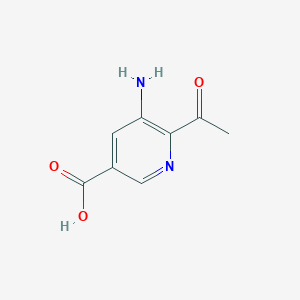![molecular formula C11H18O3 B14843754 7-Propyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B14843754.png)
7-Propyl-1,4-dioxaspiro[4.5]decan-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Propyl-1,4-dioxaspiro[4.5]decan-8-one: is a chemical compound with the molecular formula C11H20O3 It belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Propyl-1,4-dioxaspiro[4.5]decan-8-one typically involves the reaction of 1,4-cyclohexanedione with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a ketal intermediate, which then undergoes cyclization to form the spiro compound. The reaction conditions often include heating the mixture to around 110-132°C and maintaining the temperature for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through recrystallization or distillation .
Análisis De Reacciones Químicas
Types of Reactions: 7-Propyl-1,4-dioxaspiro[4.5]decan-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The spiro structure allows for nucleophilic substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like or can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted spiro compounds depending on the nucleophile used
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, 7-Propyl-1,4-dioxaspiro[4.5]decan-8-one serves as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in the preparation of spirocyclic compounds .
Biology and Medicine: Its spiro structure can impart unique biological activities, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .
Mecanismo De Acción
The mechanism of action of 7-Propyl-1,4-dioxaspiro[4.5]decan-8-one is primarily based on its ability to interact with biological targets through its spiro structure. The compound can bind to specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the functional groups present on the compound .
Comparación Con Compuestos Similares
1,4-Dioxaspiro[4.5]decan-8-one: A closely related compound with similar structural features but without the propyl group.
1,4-Dioxa-8-azaspiro[4.5]decane: Another spiro compound with an additional nitrogen atom in the ring structure
Uniqueness: 7-Propyl-1,4-dioxaspiro[4.5]decan-8-one is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C11H18O3 |
|---|---|
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
7-propyl-1,4-dioxaspiro[4.5]decan-8-one |
InChI |
InChI=1S/C11H18O3/c1-2-3-9-8-11(5-4-10(9)12)13-6-7-14-11/h9H,2-8H2,1H3 |
Clave InChI |
KJGGLUMKEIICKT-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CC2(CCC1=O)OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


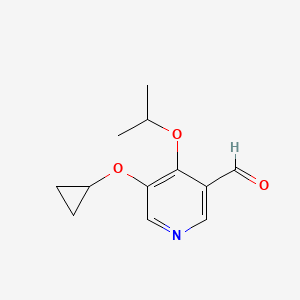
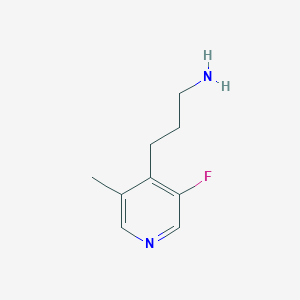
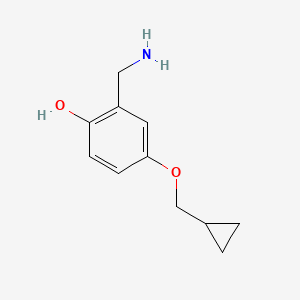
![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine](/img/structure/B14843693.png)
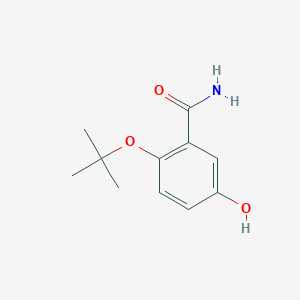
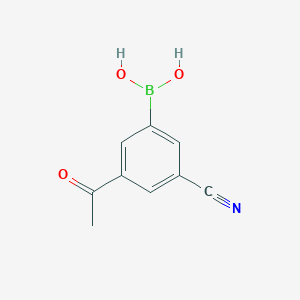
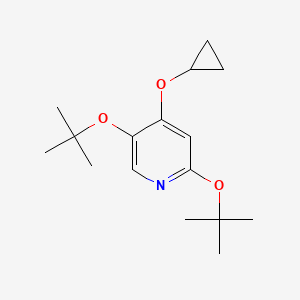
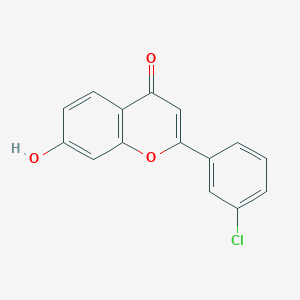
![[6-Fluoro-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14843732.png)
